molecular formula C3H9ClN2O B8688922 N'-hydroxypropanimidamide hydrochloride

N'-hydroxypropanimidamide hydrochloride

Cat. No.: B8688922
M. Wt: 124.57 g/mol
InChI Key: MEFFHUDYLHPCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxypropanimidamide hydrochloride (CAS 29335-36-2) is a hydroxylamine derivative with the molecular formula C₃H₈N₂O·HCl. It is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of TRPA1/TRPV1 dual antagonists and heterocyclic compounds like oxadiazoles and imidazoles . Its structure features a propanimidamide backbone modified with a hydroxylamine group (-NHOH) and a hydrochloride salt, enhancing its solubility and reactivity. Key properties include a molecular weight of 88.11 g/mol (free base) and a predicted pKa of 7.48, indicating moderate basicity .

Properties

Molecular Formula

C3H9ClN2O

Molecular Weight

124.57 g/mol

IUPAC Name

N'-hydroxypropanimidamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c1-2-3(4)5-6;/h6H,2H2,1H3,(H2,4,5);1H

InChI Key

MEFFHUDYLHPCRK-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

N'-Amino-2-Methylpropanimidamide Hydrochloride

  • CAS : 56873-73-5
  • Formula : C₄H₁₂ClN₃
  • Molecular Weight : 137.61 g/mol
  • Key Differences: Substitution of the hydroxylamine group (-NHOH) with an amino group (-NH₂). Presence of a methyl branch on the propanimidamide chain.
  • Applications : Primarily used in peptide synthesis and as a precursor for agrochemicals .

Propioamidine Hydrochloride

  • Synonyms: Propanamidine Hydrochloride, NSC66911
  • CAS : 3599-89-1
  • Formula : C₃H₈N₂·HCl
  • Molecular Weight : 108.56 g/mol
  • Key Differences :
    • Lacks the hydroxylamine group; instead, it features a primary amidine group (-C(=NH)NH₂).
  • Applications: Known for antimicrobial properties and use in antiparasitic drug development .

N-Sulphamyl-3-Chloropropionamidine Hydrochloride

  • CAS : 106649-95-0
  • Formula : C₃H₈ClN₃O₂S·HCl
  • Molecular Weight : 224.09 g/mol
  • Key Differences :
    • Incorporates a sulphamyl group (-SO₂NH₂) and a chlorine atom on the propionamidine backbone.

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Solubility Stability
N'-Hydroxypropanimidamide HCl 88.11 (free base) 7.48 High in polar solvents Stable under inert gas
N'-Amino-2-Methylpropanimidamide HCl 137.61 N/A Moderate Hygroscopic
Propioamidine HCl 108.56 9.2 (estimated) High in water Sensitive to oxidation

Functional and Pharmacological Comparisons

TRP Channel Modulation

  • N'-Hydroxypropanimidamide HCl : Key intermediate in dual TRPA1/TRPV1 antagonists (e.g., Compound 56), showing IC₅₀ values <100 nM in preclinical models .
  • N-Sulphamyl Derivatives : Less active against TRP channels but exhibit stronger binding to sulfotransferases .

Antimicrobial Activity

  • Propioamidine HCl : Demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
  • N'-Hydroxypropanimidamide HCl: Limited direct antimicrobial use but enhances potency when incorporated into hydroxamic acid derivatives .

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